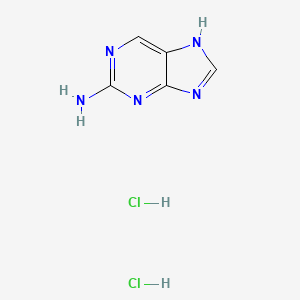

2-Aminopurine dihydrochloride

概要

説明

2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to alter cell cycle checkpoints and has been utilized in various scientific research applications .

準備方法

The synthesis of 2-aminopurine involves several methods. One notable method includes the combination of creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, transforming it into triaminopyrimidine, and subsequently cyclizing it into 2-aminopurine . Another method involves the hydrogenation of 6-chloraminopurine . Industrial production methods often involve the use of phosphoryl chloride and subsequent aminoformylation and chlorodeoxygenation .

化学反応の分析

2-Aminopurine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Fluorescence Quenching: When inserted into oligonucleotides, its fluorescence is highly quenched by stacking with natural bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine compounds.

科学的研究の応用

Molecular Biology Research

Fluorescent Probe for Nucleic Acids

2-Aminopurine is extensively utilized as a fluorescent probe for studying nucleic acid structures and dynamics. Its unique photophysical properties allow researchers to monitor local environmental changes in RNA and DNA. For instance, studies have demonstrated that 2-aminopurine fluorescence can be quenched by surrounding nucleotides, providing insights into base-pair dynamics and conformational changes in structured RNA molecules . This property has been employed to investigate RNA breathing dynamics and protein-RNA interactions, making it a valuable tool for understanding nucleic acid behavior under various conditions.

Case Study: RNA Structural Dynamics

In one notable study, researchers used 2-aminopurine to explore local RNA secondary structures. By analyzing the fluorescence changes of 2-aminopurine-labeled RNA substrates in response to environmental factors, they could distinguish between structured and unstructured states of RNA, thereby revealing critical insights into RNA conformational flexibility . This approach has broad implications for understanding RNA function in cellular processes.

Cancer Research

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Recent research has focused on the development of 2-aminopurine derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation and cancer progression. The introduction of polar substitutions at the C-6 position of the purine scaffold has been shown to enhance CDK2 inhibitory activity. For example, a derivative identified as compound 11l exhibited an IC50 value of 19 nM against CDK2, demonstrating significant selectivity over other CDK isoforms .

Case Study: Triple-Negative Breast Cancer

In vitro studies have indicated that compound 11l also possesses anti-proliferative effects on triple-negative breast cancer cell lines. The molecular dynamics simulations suggest that this compound binds favorably within the CDK2 active site, paving the way for further development of selective CDK inhibitors . This highlights the potential of 2-aminopurine derivatives in targeted cancer therapies.

Structural Biology

Probing Protein-Ligand Interactions

The utility of 2-aminopurine extends to probing protein-ligand interactions through fluorescence-based assays. By monitoring changes in fluorescence intensity upon ligand binding, researchers can quantitatively assess binding affinities and kinetics. This method has been successfully applied to study various biomolecular interactions, including those involving ribosomal RNA and small molecule drugs .

Case Study: TAR RNA Binding Assays

A study demonstrated that ligand-induced changes in 2-aminopurine fluorescence could effectively assess interactions between TAR RNA and its binding partners. This method provided accurate measurements of binding affinities and revealed critical information about the conformational changes occurring upon ligand binding . Such applications are vital for drug discovery efforts targeting RNA structures.

Summary Table of Applications

作用機序

The mechanism of action of 2-aminopurine dihydrochloride involves its incorporation into DNA, where it acts as a mutagen. It can alter the structure and dynamics of DNA, leading to changes in cell cycle checkpoints. Additionally, it inhibits protein kinase activity, particularly PITSLREβ1 protein kinase, and can override γ radiation-induced G2 block . The compound also exhibits strong synergistic effects when combined with other mutagens, such as trimethoprim .

類似化合物との比較

2-Aminopurine dihydrochloride is unique due to its strong fluorescence properties and its ability to act as a protein kinase inhibitor. Similar compounds include:

Guanosine: A natural nucleoside with similar fluorescence properties.

Adenosine: Another natural nucleoside that shares structural similarities with 2-aminopurine.

Thymidine: A nucleoside used in DNA synthesis, but with different fluorescence characteristics.

生物活性

2-Aminopurine dihydrochloride (2-AP) is a purine analog that has garnered significant attention in molecular biology and pharmacology due to its unique biological activities. This compound serves not only as a fluorescent probe for nucleic acid studies but also exhibits various inhibitory effects on key biological pathways, making it a valuable tool in both research and therapeutic contexts.

This compound is characterized by its ability to mimic natural nucleobases, allowing it to participate in base pairing with nucleic acids. It can pair with cytosine in a wobble configuration or with thymine in a Watson-Crick geometry. Its fluorescence properties, with excitation at 320 nm and emission at 381 nm, enable researchers to study nucleic acid dynamics and structure through fluorescence quenching techniques .

Inhibition of Protein Kinase R (PKR)

One of the most notable biological activities of 2-AP is its inhibition of double-stranded RNA-dependent protein kinase R (PKR). PKR plays a crucial role in the antiviral defense mechanism and is involved in toll-like receptor signaling pathways. The inhibition of PKR by 2-AP can lead to reduced antiviral responses, which has implications for both viral replication and potential therapeutic strategies against viral infections .

Fluorescence-Based Assays

Research has demonstrated that 2-AP can be utilized in fluorescence-based assays to evaluate interactions within RNA structures. For instance, studies have shown that binding interactions between the trans-activator protein Tat and the trans-activator responsive region (TAR) of viral RNA can be quantitatively assessed using 2-AP as a fluorescent probe. The incorporation of 2-AP into TAR sequences led to significant increases in fluorescence intensity upon ligand binding, indicating its utility in studying RNA-protein interactions .

Applications in Cancer Research

Recent studies have explored the potential of 2-AP derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), which is critical for cell cycle regulation and often overexpressed in various cancers. A series of designed derivatives based on 2-AP exhibited potent CDK2 inhibitory activity, with one compound showing an IC50 value of 19 nM. This highlights the potential of 2-AP derivatives in developing targeted cancer therapies, particularly for triple-negative breast cancer .

Case Studies

- Fluorescence Quenching Studies : A study utilized 2-AP to investigate the binding affinities of various ligands to TAR RNA. The results indicated that the fluorescence intensity increased significantly upon ligand binding, with dissociation constants (Kd) ranging from 130 nM to several micromolar levels depending on the ligand and RNA construct used .

- CDK2 Inhibition : In another investigation, derivatives of 2-AP were synthesized and tested for their ability to inhibit CDK2. The lead compound demonstrated not only strong inhibitory activity but also selectivity against other CDK isoforms, suggesting a promising avenue for drug development targeting cell cycle dysregulation in cancer .

Summary Table of Biological Activities

特性

IUPAC Name |

7H-purin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76124-64-6 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。